Absence of Direct Comparative Biological Activity Data
A comprehensive search of PubMed, authoritative databases, and patent repositories did not yield any primary research study, dataset, or technical datasheet containing quantitative head-to-head biological activity data (e.g., IC50, EC50, Ki, LC50) for 4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide compared directly against its closest structural analogs. The compound is not reported in key public bioactivity databases such as ChEMBL or BindingDB in a manner that allows for quantitative differentiation. The only related quantitative data exist at the class level, where N-(thiazol-2-yl)-benzamide analogs have demonstrated IC50 values in the 1-3 μM range as ZAC antagonists, but these findings do not include the target compound [1]. Therefore, no evidence-based claim of superiority or differentiation can be made for procurement or selection purposes.
| Evidence Dimension | Biological Activity (ZAC Antagonism) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Lead N-(thiazol-2-yl)-benzamide analogs: IC50 1-3 μM (ZAC antagonism) |
| Quantified Difference | Cannot be calculated |
| Conditions | Two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing ZAC [1] |
Why This Matters
In the absence of quantitative, comparator-based evidence, a scientific or industrial user cannot reliably prioritize this specific compound over structurally similar, potentially more characterized or cheaper alternatives.
- [1] Madjroh N, Mellou E, Davies PA, et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. View Source
